molecular formula C14H10ClNO2 B8383256 Acridine-9-carboxylic acid hydrochloride

Acridine-9-carboxylic acid hydrochloride

Cat. No.: B8383256
M. Wt: 259.69 g/mol
InChI Key: AZWYMVWCEKEQBA-UHFFFAOYSA-N
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Description

Acridine-9-carboxylic acid hydrochloride (CAS: 5336-90-3) is a heterocyclic aromatic compound derived from acridine, featuring a carboxylic acid group at the 9-position and a hydrochloride salt. Its molecular formula is $ \text{C}{14}\text{H}{10}\text{ClNO}_2 $, with a molecular weight of 267.69 g/mol . This compound is a key precursor in synthesizing chemiluminogenic acridinium salts, which are widely used in bioanalytical assays due to their efficient light-emitting properties . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for pharmaceutical and chemical applications .

Structurally, the nitrogen atom in the acridine ring distinguishes it from its hydrocarbon analog, anthracene-9-carboxylic acid. This nitrogen introduces electron-withdrawing effects, reducing charge transfer from the aromatic system to the carboxyl group compared to anthracene derivatives . Computational studies reveal that the carboxyl group in acridine-9-carboxylic acid twists ~55° relative to the acridine plane in the ground state, flattening in the excited state (S1) .

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

acridine-9-carboxylic acid;hydrochloride

InChI

InChI=1S/C14H9NO2.ClH/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H,16,17);1H

InChI Key

AZWYMVWCEKEQBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Anthracene-9-Carboxylic Acid
  • Key Difference : Replacing the nitrogen in acridine with a carbon atom yields anthracene-9-carboxylic acid.
  • Electronic Properties : The absence of nitrogen in anthracene results in stronger π-electron delocalization and enhanced charge transfer to the carboxyl group .
  • Applications : Less suited for chemiluminescence compared to acridine derivatives due to reduced stabilization of excited states.
9-Phenylacridine
  • Structure : Features a phenyl group at the 9-position instead of a carboxylic acid (CAS: 602-56-2, $ \text{C}{19}\text{H}{13}\text{N} $) .
  • Properties : Lacks the polar carboxyl group, leading to lower solubility in aqueous media. Primarily used in organic electronics and as a fluorophore.

Functional Derivatives

Acridinium Esters and Thioesters
  • Synthesis: Acridine-9-carboxylic acid is esterified to form acridinium esters (e.g., methyl or isopropyl esters), which are critical chemiluminogens . Thioesters replace the ester oxygen with sulfur, altering bond lengths (C–S: 1.8 Å vs. C–O: 1.3 Å) and reducing electronegativity, facilitating easier leaving-group elimination and enhanced chemiluminescence efficiency .
  • Example : Acridinium thioesters exhibit 20–30% higher light output than oxygen-based esters in chemiluminescent assays .
N-Alkylacridine-9-Carboxamide Hydrochlorides
  • Synthesis : Prepared by reacting acridine-9-carboxylic acid with alkylamines, followed by HCl treatment .
  • Properties :

    Compound Alkyl Chain Length Melting Point (°C) Yield (%) Key Application
    3b (Propyl derivative) 3 200 (decomp.) 64.00 DNA intercalation
    3e (Hexyl derivative) 6 160 Antimicrobial studies
    • Longer alkyl chains improve lipophilicity, enhancing cell membrane permeability .

Salts and Zwitterions

9-Carboxy-10-Methylacridinium Chloride
  • Structure : Methylation of the acridine nitrogen and carboxylate group forms this zwitterionic compound.
  • Behavior: Exists as monomers or homoconjugated dimers in crystalline phases, with distinct space groups and unit cell configurations .
  • Thermodynamics: Homoconjugation stabilizes the crystal lattice by 15–20 kJ/mol compared to monomeric forms .
Aminoacridine Hydrochlorides
  • Example: 9-Aminoacridine hydrochloride (CAS: 134-50-9) lacks the carboxyl group but shares DNA-binding properties. It intercalates into duplex DNA with higher affinity than acridine-9-carboxylic acid derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The oxidation proceeds via radical intermediates, where TBHP abstracts a hydrogen atom from the methyl group of 9-methylacridine, forming a benzyl radical. VO(acac)₂ facilitates electron transfer, promoting further oxidation to the carboxylic acid. Key parameters include:

  • Molar ratios : 1:4–8 (9-methylacridine : TBHP) and 0.03–0.06 (9-methylacridine : VO(acac)₂).

  • Temperature : 80–120°C under microwave irradiation (200–350 W).

  • Stepwise addition : 9-Methylacridine is divided into three batches to minimize side reactions and improve yield.

Optimization and Yield

Microwave heating enhances reaction efficiency by reducing time from 6–8 hours (conventional heating) to 1–3 hours. Post-treatment involves cooling, filtration, and recrystallization with ethanol, yielding acridine-9-carboxylic acid with >95% purity. Conversion to the hydrochloride salt is achieved by treating the free acid with concentrated HCl in ethanol, followed by precipitation and drying.

Table 1: Representative Yields from Oxidation Method

ExampleTBHP Equiv.VO(acac)₂ (mol%)Time (h)Yield (%)Purity (%)
160.052.58896
270.063.09297
350.042.08595

Bernthsen Acridine Synthesis

The classical Bernthsen synthesis, adapted for acridine-9-carboxylic acid preparation, involves condensing diphenylamine with carboxylic acids in the presence of ZnCl₂. While less atom-economical than oxidation, this method remains valuable for laboratory-scale synthesis.

Procedure and Limitations

  • Reagents : Diphenylamine, oxalyl chloride, or substituted benzoic acids.

  • Conditions : Heating at 200°C for 14 hours in a ZnCl₂ melt.

  • Outcome : Direct formation of acridine-9-carboxylic acid, albeit with moderate yields (60–75%) due to competing decomposition pathways.

Conversion to the hydrochloride salt requires neutralization with aqueous HCl, but residual Zn²⁺ ions complicate purification. This method is largely superseded by oxidation but persists in niche applications requiring specific substitution patterns.

Hydrolysis of 9-Chloroacridine

Hydrolysis of 9-chloroacridine in acidic media offers a pathway to acridine-9-carboxylic acid, though mechanistic studies reveal challenges in controlling reaction intermediates.

Kinetic and Mechanistic Insights

In 80% aqueous acetic acid, hydrolysis occurs in two stages:

  • Protonation : 9-Chloroacridine forms a hydrochloride salt.

  • Nucleophilic attack : Water displaces chloride, yielding the carboxylic acid.

Table 2: Hydrolysis Conditions and Outcomes

Acid MediumTemperature (°C)Time (h)Yield (%)
HCl (1 M)801268
H₂SO₄ (2 M)100872

The hydrochloride salt is obtained directly from the reaction mixture by evaporation, though purity is often compromised by residual acids.

Friedlander Synthesis for 9-Substituted Derivatives

Friedlander synthesis, utilizing anthranilic acid salts and cyclic ketones, generates 9-methylacridine precursors that are subsequently oxidized. While indirect, this route allows for functional group diversification.

Steps and Applications

  • Cyclohexenone condensation : Anthranilic acid reacts with cyclohexenone at 120°C to form 9-methylacridine.

  • Oxidation : TBHP/VO(acac)₂ system converts the methyl group to carboxylic acid.

This method is preferred for synthesizing analogs with electron-withdrawing substituents but requires additional steps compared to direct oxidation.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Feasibility

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Oxidation85–9295–97HighLow (TBHP decomposes to t-butanol)
Bernthsen Synthesis60–7580–85ModerateHigh (ZnCl₂ waste)
Hydrolysis65–7270–75LowModerate (acid waste)

Q & A

Q. What are the recommended safety precautions for handling Acridine-9-carboxylic acid hydrochloride in laboratory settings?

  • Methodological Answer : this compound should be handled by trained personnel in equipped facilities. Key precautions include:
  • Use of PPE: protective goggles, gloves, lab coats, and respiratory equipment in ventilated fume hoods .
  • Avoid prolonged storage, as degradation may increase hazards. Request updated SDS for aged samples .
  • Dispose of unused material via qualified personnel following federal/state regulations .

Q. What synthetic routes are available for preparing Acridine-9-carboxylic acid derivatives?

  • Methodological Answer : A common method involves activating Acridine-9-carboxylic acid with oxalyl chloride and catalytic DMF in CH₂Cl₂, followed by coupling with amines in THF/Et₃N (16 h, room temperature). Reduction steps (e.g., Pd/C/H₂ in MeOH) may precede activation . Microwave-assisted synthesis has also been used for bromoalkyl esters, improving reaction efficiency .

Q. How can the physicochemical properties of this compound inform experimental design?

  • Methodological Answer : Key properties (CAS 5336-90-3; MW 223.23 g/mol; Csp³ fraction 0.0; Log S (ESOL) -3.72) suggest:
  • Low aqueous solubility: Use polar aprotic solvents (e.g., DMSO) for dissolution.
  • High aromaticity: Optimize UV detection (e.g., λ = 207 nm for HPLC) .
  • Hydrogen bonding (2 donors, 3 acceptors): Consider aggregation effects in photodynamic studies .

Advanced Research Questions

Q. How does aggregation of Acridine-9-carboxylic acid derivatives influence photodynamic efficiency?

  • Methodological Answer : Aggregation reduces photodynamic activity by quenching excited states. To mitigate:
  • Introduce bulky substituents (e.g., bromoalkyl esters) to sterically hinder aggregation .
  • Use nanocarriers (e.g., liposomes) to disperse derivatives and enhance singlet oxygen generation .
  • Monitor aggregation via fluorescence quenching assays and dynamic light scattering .

Q. What role do thermal fluctuations in Acridine-9-carboxylic acid thin films play in nanoelectronics?

  • Methodological Answer : Thermal motion in thin films (e.g., acridine-9-carboxylic acid on substrates) enables self-assembly for nanoelectronic applications. Key steps:
  • Deposit films via vapor-phase epitaxy to study thermal stability .
  • Apply gating voltages to modulate electron transport, mimicking silicon-based semiconductors .
  • Use atomic force microscopy (AFM) to map surface fluctuations and optimize photovoltaic cell interfaces .

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) .
  • Mobile Phase : 0.03 M KH₂PO₄:MeOH (70:30), 1 mL/min flow rate .
  • Detection : UV at 207 nm; validate linearity (1.09–10.90 µg/mL, r² ≥ 0.9999) and recovery (99.67–100.1%) .
  • Sample Prep : Use SPE for biological matrices to reduce interference .

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